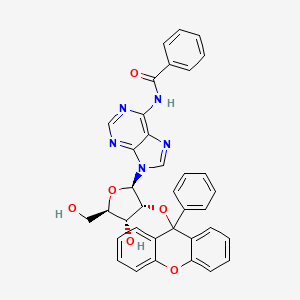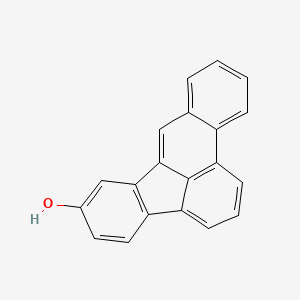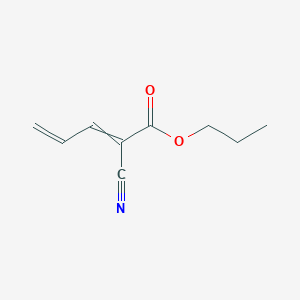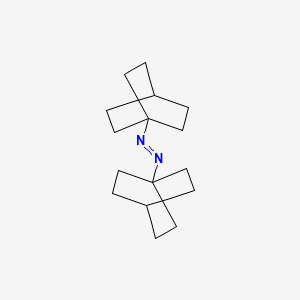
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.3910 . This compound is characterized by its unique bicyclic structure, which consists of two bicyclo(2.2.2)octane units connected by a diazene (N=N) group. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- typically involves the reaction of bicyclo(2.2.2)octane derivatives with diazene precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where bicyclo(2.2.2)oct-2-ene reacts with a suitable dienophile to form the desired product . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The bicyclic units can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo(2.2.2)octane oxides, while reduction can produce amines.
科学的研究の応用
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
作用機序
The mechanism of action of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclic structure. The compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can participate in further reactions .
類似化合物との比較
Similar Compounds
Similar compounds to e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- include:
Bicyclo(2.2.2)octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Diazene derivatives: Compounds with the N=N linkage but different substituents on the nitrogen atoms.
Uniqueness
The uniqueness of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- lies in its combination of the bicyclic structure with the diazene linkage, providing distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
78497-35-5 |
|---|---|
分子式 |
C16H26N2 |
分子量 |
246.39 g/mol |
IUPAC名 |
bis(1-bicyclo[2.2.2]octanyl)diazene |
InChI |
InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2 |
InChIキー |
OCHIAWVQRNYHIG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



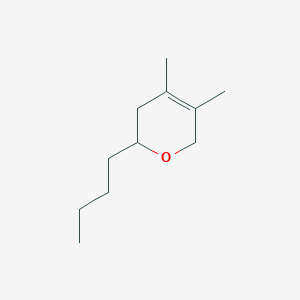
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
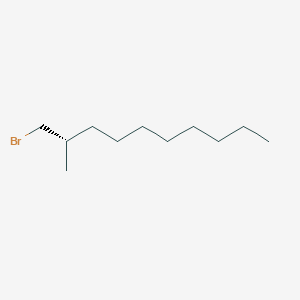
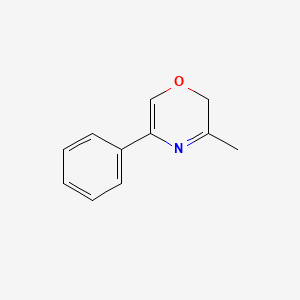


![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)


